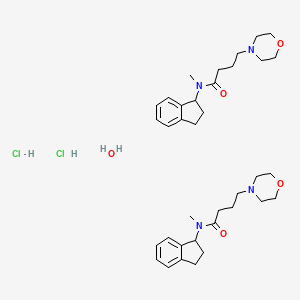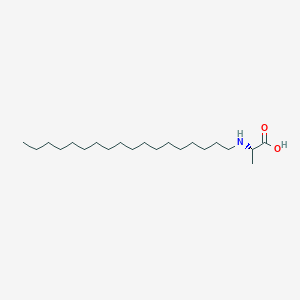
N-Octadecyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octadecyl-L-alanine is a derivative of the amino acid alanine, where the amino group is substituted with an octadecyl group. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Octadecyl-L-alanine can be synthesized through the reaction of L-alanine with octadecylamine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of L-alanine and the amino group of octadecylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Octadecyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-Octadecyl-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in cell membrane interactions and protein folding.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: This compound is used in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-Octadecyl-L-alanine involves its interaction with biological membranes and proteins. The octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
N-Lauroyl-L-alanine: Similar in structure but with a shorter alkyl chain.
N-Lauroyl-L-leucine: Another derivative with a different amino acid backbone.
N-Lauroyl-L-phenylalanine: Contains a phenyl group, offering different properties.
Uniqueness
N-Octadecyl-L-alanine is unique due to its long octadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in surfactants and drug delivery systems .
Propiedades
Número CAS |
65559-69-5 |
|---|---|
Fórmula molecular |
C21H43NO2 |
Peso molecular |
341.6 g/mol |
Nombre IUPAC |
(2S)-2-(octadecylamino)propanoic acid |
InChI |
InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21(23)24/h20,22H,3-19H2,1-2H3,(H,23,24)/t20-/m0/s1 |
Clave InChI |
UQTBADOQMIRHSO-FQEVSTJZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCN[C@@H](C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


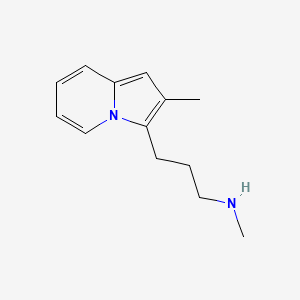
![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
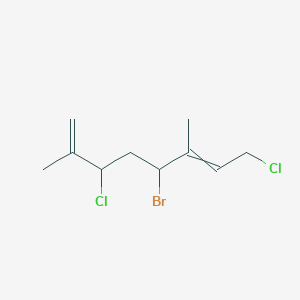
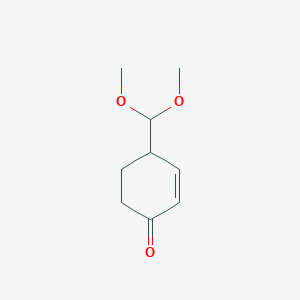
![2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole](/img/structure/B14482424.png)
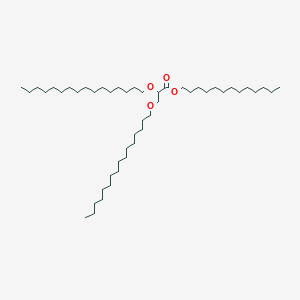
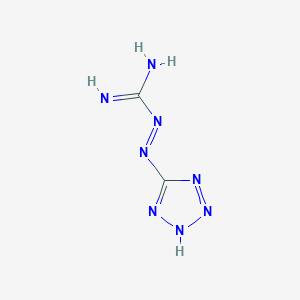
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)
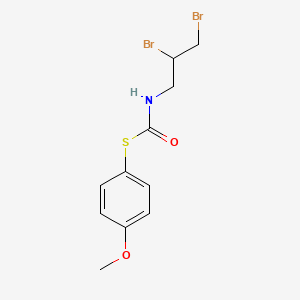
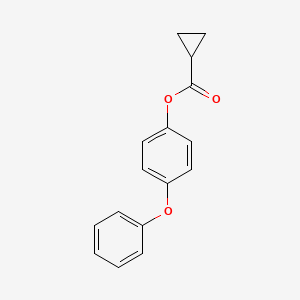
![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)
![O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine](/img/structure/B14482481.png)
